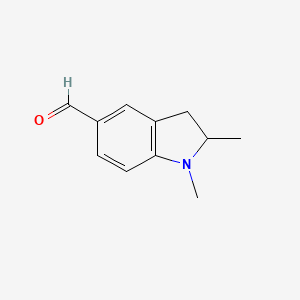

1,2-Dimethylindoline-5-carbaldehyde

Description

General Context of Indoline (B122111) Derivatives in Organic Chemistry

Indoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org This core structure, a saturated version of indole (B1671886), is a cornerstone in the synthesis of a wide array of more complex molecules. wikipedia.orgwikipedia.org Indoline derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This has made them a focal point for extensive research in medicinal and synthetic organic chemistry. mdpi.comacs.org The development of efficient methods for synthesizing indolines is an active area of research, with techniques such as palladium-catalyzed intramolecular amination and Brønsted acid-catalyzed transfer hydrogenation being employed to create these valuable scaffolds. organic-chemistry.org

The versatility of the indoline ring system allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties. These derivatives are investigated for their potential applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comchemimpex.com The structural rigidity and specific stereochemistry of certain polycyclic fused indoline frameworks make them particularly interesting for their selective interactions with biological targets like enzymes and receptors. polimi.it

Significance of Carbaldehyde Functionality in Indoline Scaffolds

The introduction of a carbaldehyde (-CHO) group onto the indoline scaffold significantly enhances its chemical reactivity and utility as a synthetic intermediate. The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations. These include nucleophilic addition, condensation reactions (such as Aldol, Claisen, and Knoevenagel condensations), and oxidation to a carboxylic acid or reduction to an alcohol. nih.govresearchgate.net

In the context of indoline chemistry, the carbaldehyde functionality serves as a crucial handle for elaborating the molecular structure. It allows for the construction of more complex heterocyclic systems and the introduction of diverse substituents. For instance, indole-3-carboxaldehyde (B46971) is a well-studied derivative used in the synthesis of various bioactive compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. nih.gov The position of the carbaldehyde group on the indoline ring also plays a critical role in the chemical behavior and the biological activity of the resulting molecule.

Specific Research Focus on 1,2-Dimethylindoline-5-carbaldehyde and Related Structural Motifs

Within the extensive family of indoline derivatives, this compound represents a specific molecule with distinct structural features. The presence of two methyl groups, one on the nitrogen atom (position 1) and another on the carbon atom at position 2, influences the molecule's steric and electronic properties. The carbaldehyde group at position 5 provides a reactive site for further chemical modifications.

Research on this specific compound and its close analogs, such as other dimethylindoline carbaldehydes, aims to explore how these structural variations impact their reactivity and potential applications. For example, studies on related indole carbaldehydes have shown that the position and nature of substituents significantly affect the efficiency of cyclization reactions and the properties of the resulting products. acs.org The investigation of such specific structural motifs contributes to a deeper understanding of structure-activity relationships and aids in the rational design of new molecules with desired functionalities.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| Common Name | 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde |

Table 1: Chemical Properties of this compound. scbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKYCKCZJNDDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dimethylindoline 5 Carbaldehyde and Analogous Structures

Strategies for Indoline (B122111) Ring System Construction

The formation of the indoline scaffold is a critical step in the synthesis of 1,2-dimethylindoline-5-carbaldehyde. Several classical and contemporary methods can be employed for this purpose.

Fischer Indole (B1671886) Synthesis and Derivatives

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles, which can be subsequently reduced to indolines. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of a 1,2-dimethylindoline (B8796923) precursor, a substituted phenylhydrazine, such as N-methyl-N-phenylhydrazine, would be reacted with a suitable ketone. The resulting indole can then be reduced to the corresponding indoline.

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. wikipedia.org

While the classical Fischer indole synthesis is robust, modifications have been developed to improve its scope and efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative entry to the key hydrazone intermediates. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Phenylhydrazine, 1,4-cyclohexanedione (B43130) monoethyleneacetal | Heat (190 °C) | Indole derivative | 89% | nih.gov |

| N-methyl-N-phenylhydrazine, Ketone | Acid catalyst | 1-Methyl-2-substituted-indole | Varies | wikipedia.org |

This table presents examples of Fischer indole synthesis for the formation of indole precursors to indolines.

One-Pot Synthesis Approaches for Substituted Indolines

Modern synthetic chemistry often favors one-pot procedures due to their efficiency and reduced waste generation. Several one-pot methods for the synthesis of substituted indolines have been reported. sioc-journal.cnresearchgate.net These methods often combine multiple reaction steps, such as cyclization and functionalization, in a single reaction vessel.

For instance, a general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes has been developed. researchgate.net This approach allows for the introduction of substituents at various positions of the indoline nucleus. The process can involve a sequence of reactions such as a Fischer indole synthesis to form an indolenine intermediate, followed by reduction and N-alkylation. researchgate.net

Another one-pot approach involves the reductive amination/lactamization of methyl 2-formylbenzoate (B1231588) with primary amines to yield N-substituted isoindolin-1-ones, which share a similar heterocyclic core. sioc-journal.cn

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Arylhydrazine, Aldehyde | Acetic acid, 80 °C | Substituted indoline | Varies | researchgate.net |

| Methyl 2-formylbenzoate, Primary amine | NaBH3CN, 1,2-dichloroethane, rt | N-Substituted isoindolin-1-one | Up to 96% | sioc-journal.cn |

This table showcases examples of one-pot syntheses for indoline and related heterocyclic structures.

Transition Metal-Catalyzed Syntheses of Indolines

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic compounds, including indolines. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for the formation of C-N bonds in the synthesis of N-heterocycles. nih.govmit.edu

One strategy involves the palladium-catalyzed acetoxylation of indolines at the C7 position, demonstrating the ability to functionalize the indoline core directly. nih.govmit.edu While this example focuses on C7 functionalization, similar strategies can be envisioned for the synthesis of other substituted indolines. The choice of directing group on the nitrogen atom is crucial for controlling the regioselectivity of the C-H activation step. nih.gov

Furthermore, palladium-catalyzed synthesis of N-tert-prenylindoles from indolines has been reported, showcasing the versatility of palladium catalysis in functionalizing the indoline nitrogen. nih.gov

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| N-Acylindoline | Pd(OAc)2, PhI(OAc)2, Ac2O-AcOH | C7-Acetoxylated indoline | Varies | nih.gov |

| Indoline, tert-butyl (2-methylbut-3-en-2-yl) carbonate | [Pd(η3-prenyl)Cl]2, Xantphos | N-tert-Prenylindoline | 76% | nih.gov |

This table provides examples of transition metal-catalyzed reactions for the functionalization and synthesis of indoline derivatives.

Introduction of Carbaldehyde Functionality

Once the 1,2-dimethylindoline core is synthesized, the next crucial step is the introduction of the carbaldehyde group at the C5 position of the benzene (B151609) ring.

Vilsmeier-Haack Formylation in Indole and Indoline Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.org The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system towards electrophilic substitution, making it a suitable substrate for this reaction.

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich aromatic ring of the indoline. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. wikipedia.org For 1,2-dimethylindoline, the formylation is expected to occur at the para-position (C5) to the nitrogen atom due to steric and electronic factors.

A patent describes a general method for the synthesis of indole-3-carboxaldehyde (B46971) compounds via Vilsmeier-Haack formylation of 2-methylaniline derivatives, which are structurally related to the indoline core. google.com

| Substrate | Reagents | Product | Yield | Reference |

| 2-Methylaniline derivative | DMF, POCl3 | Indole-3-carboxaldehyde | 88-92% | google.com |

| Electron-rich arene | DMF, POCl3 | Aryl aldehyde | Varies | chemistrysteps.com |

This table illustrates the application of the Vilsmeier-Haack reaction for the formylation of aromatic systems.

Other Formylation Reactions

Besides the Vilsmeier-Haack reaction, other formylation methods can be considered for introducing a carbaldehyde group onto the indoline ring. These methods often provide alternative reaction conditions and may be suitable for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

One such method is the nBu4NI-catalyzed C3-formylation of indoles using N-methylaniline as the formylating reagent. rsc.org While this method targets the C3 position of indoles, it highlights the potential for developing catalytic formylation reactions for indoline systems as well.

Another approach involves the use of carbon dioxide as a C1 source in the presence of hydrosilanes, catalyzed by a zinc complex, for the N-formylation of amines. rsc.org Although this method focuses on N-formylation, it represents a green and alternative strategy for introducing a formyl group.

Furthermore, a solvent-free addition of indole to aldehydes can lead to the formation of various indole derivatives, showcasing the reactivity of the indole nucleus which is the precursor to indoline. mdpi.com

Regioselective Functionalization and Methylation

The synthesis of this compound and related structures relies heavily on regioselective functionalization. This involves introducing methyl groups at specific positions on the indoline ring system, a task that presents unique challenges due to the varying reactivity of the different positions on the heterocyclic and benzene portions of the molecule.

N-Alkylation Strategies (N1-methylation)

The introduction of a methyl group at the N1 position of the indole or indoline ring is a critical step. Various methods have been developed to achieve this N-methylation efficiently.

Classic approaches often utilize methyl iodide or dimethyl sulfate (B86663) with a base like sodium hydride. However, greener and more convenient methods have gained prominence. One such method involves the use of dimethyl carbonate (DMC), an environmentally benign methylating agent. The reaction can be catalyzed by organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). When DABCO is used as the catalyst, it selectively yields the N-methylated indole. The mechanism is proposed to involve the formation of an N-methylated-DABCO intermediate which then transfers the methyl group to the indole nitrogen.

Another effective and mild protocol for N-methylation employs quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents. This method demonstrates broad functional group tolerance, successfully methylating indole substrates bearing halides, ethers, nitro groups, esters, nitriles, and even aldehyde functionalities. The reaction proceeds under mild basic conditions and avoids the need for strictly anhydrous conditions, making it a convenient option for synthesizing N-methylated indole precursors.

Table 1: N-Methylation of Indole Derivatives

| Substrate | Methylating Agent | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Indole | Dimethyl Carbonate | DABCO | - | - |

| Indole-5-carbaldehyde | PhMe₃NI | K₂CO₃ | DMF | 92% |

| 5-Nitroindole | PhMe₃NI | K₂CO₃ | DMF | 95% |

| Methyl Indole-5-carboxylate | PhMe₃NI | K₂CO₃ | DMF | 96% |

Data compiled from studies on N-methylation methodologies.

C-Alkylation (C2-methylation) and Directed Metalation Approaches

Methylation at the C2 position of the indole ring is more complex than N-methylation due to the inherent electronic properties of the indole nucleus, which typically favor electrophilic substitution at C3. To overcome this, strategies involving transition-metal-catalyzed C-H activation have been developed, often requiring a directing group on the indole nitrogen to achieve C2 selectivity.

For instance, iridium(III) catalysts have been successfully used for the C2-selective methylation of indoles. In these systems, a directing group, such as a pivaloyl group attached to the indole nitrogen, coordinates to the metal center. This coordination facilitates the formation of a five-membered metallocycle intermediate, which directs the C-H activation and subsequent methylation specifically to the C2 position. Similarly, palladium-catalyzed methods using a removable N-pyrimidyl directing group have also proven effective for direct C2-methylation.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. This approach involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then be trapped by an electrophile. For indole systems, groups like amides and carbamates can direct lithiation. While C2 is the most electronically favored site for lithiation in N-protected indoles, the choice of DMG and reaction conditions can influence regioselectivity. For targeting the C5 position, a directing group at N1 would need to overcome the inherent acidity of other protons to direct metalation to the desired site on the benzene ring portion of the molecule.

Table 2: C2-Methylation of N-Protected Indoles

| Catalyst System | Directing Group | Methyl Source | Key Feature |

|---|---|---|---|

| [Cp*IrCl₂]₂ | Pivaloyl | KMeBF₃ | High C2 selectivity via 5-membered iridacycle |

| Palladium catalyst | 2-Pyrimidyl | - | Readily removable directing group |

| Rhodium(III) catalyst | Pyridyl/Pyrimidyl | Nitroolefins | C2-alkylation with versatile nitroolefin partners |

This table summarizes findings from various transition-metal-catalyzed C-H methylation studies.

Derivations from Precursors (e.g., 1,2-Dimethylindole)

A logical synthetic route to this compound involves the preparation and subsequent modification of a 1,2-dimethylindole (B146781) precursor. This strategy separates the methylation steps from the introduction of the aldehyde function.

The synthesis could commence with commercially available 1,2-dimethylindole. The introduction of the carbaldehyde group at the C5 position can be achieved through an electrophilic formylation reaction. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This electrophilic species, a chloroiminium ion, attacks the electron-rich indole ring. While formylation of indoles often occurs at the C3 position, the presence of substituents at N1 and C2 in 1,2-dimethylindole blocks this site, directing the formylation to the benzene ring portion of the molecule, with the C5 position being a potential site for substitution.

Following the successful formylation to yield 1,2-dimethylindole-5-carbaldehyde, the final step would be the reduction of the indole ring to the corresponding indoline. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like platinum or palladium, or chemical reduction with reagents such as sodium cyanoborohydride in the presence of an acid. This reduction converts the C2=C3 double bond of the indole into a single bond, completing the synthesis of the target this compound.

Chemical Reactivity and Transformation Pathways of 1,2 Dimethylindoline 5 Carbaldehyde

Reactions Involving the Aldehyde Group

The aldehyde group (-CHO) is the most reactive site for many transformations due to the electrophilic nature of the carbonyl carbon. It readily participates in nucleophilic addition, condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orgyoutube.com

Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) are potent nucleophiles that add to the aldehyde, forming a new carbon-carbon bond. mnstate.eduorganic-chemistry.orgleah4sci.commasterorganicchemistry.combyjus.com Subsequent acidic workup yields a secondary alcohol. For instance, reaction with methylmagnesium bromide would produce 1-(1,2-dimethylindolin-5-yl)ethanol. The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. leah4sci.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orgadichemistry.com This reaction is a cornerstone of alkene synthesis, forming a new carbon-carbon double bond at the position of the original carbonyl group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to give the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglumenlearning.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin. This reaction introduces a new carbon atom and creates a versatile intermediate that can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol. libretexts.org

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Condensation reactions involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a water molecule.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an amine. rsc.orgnih.gov The reaction is a reliable method for carbon-carbon bond formation and yields α,β-unsaturated products. nih.gov For example, reacting 1,2-Dimethylindoline-5-carbaldehyde with malononitrile (B47326) would produce (1,2-dimethylindolin-5-ylmethylene)malononitrile. Such reactions have been used to synthesize various indole (B1671886) analogues and functional materials. nih.govacs.orgijcce.ac.ir

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases (-C=N-). wjpsonline.comorientjchem.orgnih.govnih.govjecst.org This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine. wjpsonline.com The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic. wjpsonline.com Schiff bases derived from indole aldehydes have been synthesized and investigated for their biological activities. nih.gov

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 1,2-dimethylindoline-5-carboxylic acid. A variety of oxidizing agents can achieve this transformation. Mild oxidizing agents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) are often used for this purpose, as they are selective for aldehydes. khanacademy.org Other common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Oxone. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Reduction: The aldehyde can be easily reduced to a primary alcohol, (1,2-dimethylindolin-5-yl)methanol. pressbooks.publibretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org NaBH₄ is a milder and more selective reagent, often preferred for its safety and compatibility with other functional groups. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution on the Indoline (B122111) Ring

The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uci.edudalalinstitute.commakingmolecules.com The position of substitution is directed by the existing substituents.

The indoline system contains three key directing groups:

The Indoline Nitrogen: The lone pair on the nitrogen atom makes it a powerful activating group, donating electron density into the ring through resonance. It is an ortho, para-director.

The Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and acts as a meta-director.

The Methyl Groups (-CH₃): The N-methyl and C2-methyl groups are weakly activating, ortho, para-directing groups.

In this compound, the powerful activating effect of the indoline nitrogen dominates, directing incoming electrophiles to the positions ortho and para to it. The position para to the nitrogen (C7) and the position ortho to the nitrogen (C4) are the most likely sites for substitution. However, the aldehyde at C5 deactivates the ring, particularly positions C4 and C6. Therefore, substitution at C7 is generally favored. Halogenation of substituted indoles has been shown to occur on the benzene ring, with the specific position depending on the directing effects of the substituents and the reaction conditions. nih.govsemanticscholar.orgorganic-chemistry.orgmdpi.com

Transformations Affecting the Indoline Nitrogen (N1) and Methyl Groups

While the aldehyde and aromatic ring are primary sites of reactivity, the N-methyl and C2-methyl groups can also be involved in transformations, although such reactions are less common. The nitrogen atom in the indoline is already alkylated. nih.gov Traditional methods for N-methylation often use hazardous reagents like methyl iodide or dimethyl sulfate (B86663). researchgate.net Further reaction at the nitrogen, such as quaternization with an alkyl halide to form a quaternary ammonium (B1175870) salt, is possible but would require forcing conditions. The methyl groups themselves could potentially undergo radical halogenation or oxidation under specific, often harsh, conditions, but these are not typical transformations for this class of molecules. Reactions involving the opening of the five-membered ring have also been observed for indolines under specific conditions, leading to decorated 2-vinylanilines. researchgate.net

Synthesis and Investigation of Derivatives and Analogues

Structurally Related Indoline (B122111) and Indole (B1671886) Carbaldehydes

The synthesis of carbaldehyde derivatives of the indole and indoline nucleus is a cornerstone for creating more complex molecules. A common precursor for many biologically active compounds and indole alkaloids is 1H-Indole-3-carboxaldehyde. researchgate.net Its synthesis can be achieved through various methods, including the Vilsmeier-Haack reaction, which is also used to produce a range of substituted indole-3-carbaldehyde compounds. google.com This reaction typically involves treating an indole with a Vilsmeier reagent, prepared from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group, usually at the C3 position. researchgate.netgoogle.com

Similarly, indole-5-carbaldehyde serves as a crucial reactant for preparing a variety of derivatives. sigmaaldrich.comscientificlabs.iechemicalbook.com For instance, it is used in the synthesis of curcumin analogues and in the structure-based design of Aurora kinase A inhibitors. sigmaaldrich.comchemicalbook.com The reactivity of the aldehyde group allows for its participation in condensation reactions and McMurry couplings to create larger, more complex structures like stilbenophanes. sigmaaldrich.comchemicalbook.com

The table below summarizes some structurally related indole carbaldehydes and their synthesis methods.

| Compound Name | Position of Carbaldehyde | Synthesis Method Highlight | Reference |

| 1H-Indole-3-carbaldehyde | C3 | Vilsmeier-Haack Reaction | researchgate.netgoogle.com |

| 5-Chloro-1H-indole-3-carbaldehyde | C3 | Vilsmeier-Haack from 4-chloro-2-methylaniline | google.com |

| 5-Fluoro-1H-indole-3-carbaldehyde | C3 | Vilsmeier-Haack from 4-fluoro-2-methylaniline | google.com |

| 5-Bromo-1H-indole-3-carbaldehyde | C3 | Vilsmeier-Haack from 4-bromo-2-methylaniline | google.com |

| 5-Iodo-1H-indole-3-carbaldehyde | C3 | Iodination of Indole-3-carbaldehyde | rsc.org |

| Indole-5-carboxaldehyde | C5 | Not specified | sigmaaldrich.comscientificlabs.iechemicalbook.com |

Functionalization at Various Positions of the Indoline Core

The C5 position of the indoline/indole core, particularly when it bears a carbaldehyde group, is a key site for functionalization. The aldehyde group itself is a versatile handle for various chemical transformations. For example, indole-5-carboxaldehyde is employed as a reactant in the stereoselective synthesis of heteroaromatic (E)-α,β-unsaturated ketones and dibenzylideneacetone derivatives, which are being investigated as β-amyloid imaging probes. sigmaaldrich.comchemicalbook.com It also serves as a building block for analogues of botulinum neurotoxin serotype A protease inhibitors. sigmaaldrich.comscientificlabs.ie

Furthermore, the C5 position on the indole ring can be directly functionalized even without a pre-existing aldehyde. A silver-catalyzed C-H selenylation at the C5 position of indole scaffolds has been reported, providing a route to 5-selenylated indole derivatives. acs.org This method utilizes a pivaloyl group at the C3 position to block the more reactive C3 site and to electronically influence the arene ring, directing the functionalization to the C5 position. acs.org Similarly, palladium-catalyzed reactions have been developed for the diastereoselective arylation of the β-C(sp³)–H bond of amino acid derivatives with 5-iodoindoles, leading to the construction of C5-indole unnatural amino acid motifs. researchgate.net

The nitrogen atom (N1) and the C2 carbon of the indoline core are also important targets for modification. The N1 position can be readily alkylated. For instance, N-pyrimidylindoles have been used in dual photoredox/transition-metal-catalyzed C2-acylation reactions. chim.it The incorporation of an N1-methyl group, as seen in N1-methylpseudouridine, is a modification used in therapeutic mRNAs to enhance protein expression and reduce immunogenicity, highlighting the biological significance of N1-alkylation. nih.govtrilinkbiotech.combiosyn.com

The C2 position, especially with a methyl substituent as in 1,2-dimethylindoline (B8796923), offers unique opportunities for functionalization. A method has been developed for the direct generation of a C,N-dianion from 2-methylindole, which allows for the regiospecific functionalization of the 2-methyl group. This involves treating the compound with a combination of butyllithium (BuLi) and potassium tert-butoxide (Bu'OK). Additionally, oxidative dearomatization of indoles using ammonium (B1175870) persulfate can lead to the formation of C2-quaternary indolinones, creating a complex three-dimensional structure from a planar indole skeleton. nih.gov Directing groups placed at the C3 position of the indole ring can also facilitate palladium-catalyzed C2-arylation. nih.gov

Heterocyclic Ring Fused Derivatives (e.g., Indole-Fused Systems)

Fusing additional heterocyclic rings to the indole core generates novel chemical scaffolds with potentially unique biological activities. Multicomponent reactions (MCRs) provide an efficient strategy for the modular assembly of such complex structures. For instance, a unique MCR has been developed for the synthesis of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. nih.gov This process involves the rapid assembly of an indole, formaldehyde, and an amino hydrochloride to construct the fused ring system under mild conditions. nih.gov

Another approach involves intramolecular cyclization of urea derivatives to form pyrimidoindole skeletons. metu.edu.tr This synthetic methodology uses reactive intermediates like acyl azides and isocyanates, derived from an indole starting material, which are then treated with amines to form ureas that can be cyclized to the target fused system. metu.edu.tr These synthetic strategies demonstrate the versatility of the indole nucleus as a template for constructing diverse and complex heterocyclic systems.

Generation of Derivatives via Biotransformation

Biotransformation, which utilizes microorganisms or isolated enzymes, offers an environmentally benign alternative to traditional chemical synthesis for generating derivatives. The indole scaffold is susceptible to various enzymatic modifications. frontiersin.orgnih.gov Numerous bacterial strains possess the ability to degrade or transform indole, often through the action of oxygenases that can hydroxylate the indole ring. nih.gov

Specifically, the biotransformation of indole to indole-3-aldehyde has been observed. researchgate.net In plants like Arabidopsis thaliana, a biosynthetic pathway exists where indole-3-acetonitrile is converted into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) by enzymes such as Cytochrome P450 71B6. nih.gov These compounds are then further modified, for example, by glycosylation. nih.gov The biosynthesis of complex fungal indole alkaloids also relies on a suite of enzymes that perform various modifications on the indole ring, including prenylation and cyclization, demonstrating nature's ability to generate structural diversity from a common indole precursor. nih.gov These biological systems provide a powerful toolkit for creating novel indole derivatives through enzymatic reactions.

Advanced Spectroscopic Characterization in Research of 1,2 Dimethylindoline 5 Carbaldehyde and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2-Dimethylindoline-5-carbaldehyde and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish correlations between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indoline (B122111) derivative will typically show characteristic signals for the aromatic protons, the protons on the five-membered ring, and the methyl and aldehyde protons. For instance, in a related compound, 1-methyl-1H-indole-5-carbaldehyde, the aldehyde proton appears as a singlet around 10.03 ppm. rsc.org The aromatic protons exhibit distinct splitting patterns based on their coupling with neighboring protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift, often above 190 ppm. rsc.orgrsc.org Aromatic carbons resonate in the range of 110-150 ppm, while the aliphatic carbons of the indoline ring and the methyl groups appear at higher fields. rsc.orgoregonstate.edu For example, the ¹³C NMR spectrum of 1-methyl-1H-indole-5-carbaldehyde shows the aldehyde carbon at 192.7 ppm and the methyl carbon at 33.3 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the same spin system. scienceopen.com

HSQC spectra correlate directly bonded proton and carbon atoms. scienceopen.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and confirming the position of substituents like the aldehyde group. scienceopen.com

Table 1: Representative NMR Data for Indole (B1671886) and Indoline Analogues

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

| 1-Methyl-1H-indole-5-carbaldehyde | 10.03 (s, 1H, CHO), 8.15 (s, 1H), 7.80 (d, 1H), 7.40 (d, 1H), 7.15 (d, 1H), 6.65 (d, 1H), 3.84 (s, 3H, CH₃) | 192.7 (CHO), 140.1, 130.9, 129.4, 128.3, 126.6, 122.0, 109.9, 103.4, 33.3 (CH₃) | rsc.org |

| 6-Bromoindol-3-yl oxoacetamide | 8.45 (s, 1H, H-2), 8.07 (d, 1H, H-4), 7.40 (dd, 1H, H-5), 7.73 (d, 1H, H-7) | 112.5 (C-3), 116.2 (C-6), 124.8 (C-3a), 115.5 (C-7), 182.9 (C-8), 165.9 (C-9) | researchgate.net |

Mass Spectrometry (MS, HRMS, MALDI-MSI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net

Standard Mass Spectrometry (MS): In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound. Fragmentation patterns observed in the mass spectrum can offer additional structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. beilstein-journals.orgmdpi.com This is particularly useful to distinguish between compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): MALDI-MSI is an advanced technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section. nih.govtulane.edu While not typically used for the initial characterization of a pure compound, it has significant applications in pharmaceutical research to study the distribution of a drug and its metabolites in tissues. nih.govcapes.gov.br For aldehyde-containing compounds, derivatization strategies can be employed to enhance their signal response in MALDI-MSI. tulane.edu

Table 2: Mass Spectrometry Data for an Indole Analogue

| Compound | Ionization Mode | Calculated m/z | Found m/z | Source |

| 1-Methyl-1H-indole-5-carbaldehyde | ESI | [M+H]⁺ 160.1 | 159.9 | rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. cardiff.ac.uknih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. kurouskilab.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. cardiff.ac.ukkurouskilab.com The C=O stretch of the aldehyde would also be visible in the Raman spectrum. Raman spectroscopy is often particularly sensitive to the vibrations of the non-polar parts of the molecule, providing detailed information about the carbon skeleton. kurouskilab.com Theoretical calculations are often used in conjunction with experimental data to assign the vibrational modes accurately. cardiff.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. researchgate.netresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The presence of the aldehyde group, being a chromophore, will influence the position and intensity of these absorption bands. The solvent used can also affect the spectrum.

Fluorescence Studies: Many indole derivatives are known to be fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum is typically red-shifted compared to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the molecular environment and can be used to probe interactions with other molecules. For some indoline analogs, fluorescence emission has been observed in the range of 345-350 nm. researchgate.net

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered samples. anton-paar.compulstec.net It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the crystalline phase of the compound. acs.org While it does not provide the same level of structural detail as single-crystal XRD, it is a valuable tool for quality control and for studying phase transitions. researchgate.netscispace.com

Computational and Theoretical Investigations of 1,2 Dimethylindoline 5 Carbaldehyde and Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental properties of organic molecules. These methods offer a good balance between computational cost and accuracy for systems of this size.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1,2-Dimethylindoline-5-carbaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. nih.govasianpubs.org The optimization process seeks the minimum energy conformation on the potential energy surface.

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the orientation of the aldehyde group relative to the indoline (B122111) ring and the puckering of the five-membered ring. The rotation around the C5-C(aldehyde) bond would be a key dihedral angle to investigate, as different orientations can influence the molecule's electronic properties and intermolecular interactions. A potential energy surface scan along this dihedral angle would reveal the global and local energy minima, providing insights into the most populated conformations at a given temperature. Studies on similar bicyclic systems have shown that even subtle conformational changes can impact molecular properties. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative Indoline Carbaldehyde Analogue (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~1.39 Å |

| C5-C(aldehyde) | ~1.48 Å | |

| C=O | ~1.22 Å | |

| N1-C2 | ~1.47 Å | |

| N1-CH3 | ~1.46 Å | |

| Bond Angle | C4-C5-C(aldehyde) | ~121° |

| C5-C(aldehyde)-O | ~124° | |

| Dihedral Angle | C4-C5-C(aldehyde)-O | ~0° or ~180° |

Note: These values are illustrative and based on typical DFT calculations for aromatic aldehydes and substituted indolines.

The electronic structure of this compound can be thoroughly investigated using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity and electronic transitions.

For an indoline derivative with an electron-withdrawing aldehyde group and electron-donating methyl groups, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, particularly the benzene (B151609) moiety and the nitrogen atom. The LUMO, conversely, is likely to be centered on the electron-deficient carbaldehyde group, specifically the π* orbital of the carbonyl bond. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. nih.gov

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the N-H and C-H protons.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indoline Analogue

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Note: These are representative values and the actual energies would depend on the specific computational method and level of theory used.

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the aldehyde proton would appear at a characteristic downfield shift (around 9-10 ppm). The methyl groups on the nitrogen and at the C2 position would have distinct chemical shifts, and the aromatic protons would show a splitting pattern determined by their coupling constants.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in this compound are expected to be of π → π* and n → π* character, primarily involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (typically around 1680-1700 cm-1), C-N stretching of the indoline ring, C-H stretching of the aromatic and methyl groups, and various bending and deformation modes.

Reaction Mechanism Studies (e.g., Transition State Analysis)

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in a condensed phase (e.g., in a solvent or in a biological environment). mdpi.commdpi.com For this compound, MD simulations could be used to explore its behavior in different solvents, revealing information about solvation shells and the influence of the solvent on its conformational preferences.

Furthermore, if this molecule is being investigated for its interaction with a biological target, such as a protein receptor, MD simulations can be employed to study the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that contribute to the binding affinity. The trajectories from MD simulations can be analyzed to calculate binding free energies using methods like MM/PBSA or MM/GBSA. mdpi.com

Structure-Activity Relationship (SAR) through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. Examples include molecular weight, logP, molar refractivity, HOMO/LUMO energies, and dipole moment. By building a statistically robust QSAR model, it becomes possible to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. For instance, a QSAR study on indole-carbaldehyde derivatives acting as cannabinoid receptor 2 agonists identified key descriptors from topological, thermodynamic, spatial, and electrotopological classes that correlated with their activity. benthamdirect.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

The indoline (B122111) structural motif is a core component of numerous natural products and synthetic pharmaceuticals, prized for its specific three-dimensional shape and biological activity. nih.govresearchgate.netnih.gov 1,2-Dimethylindoline-5-carbaldehyde serves as a key intermediate, leveraging the reactivity of its aldehyde group for molecular elaboration. The aldehyde function is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of more complex molecular architectures. researchgate.net

The carbonyl group readily participates in a wide array of classical and modern organic reactions. For instance, it can undergo nucleophilic addition, condensation reactions, and serve as an electrophile in multicomponent reactions (MCRs). Its utility is analogous to that of other heterocyclic aldehydes, such as indole-5-carbaldehyde, which is a documented precursor in the synthesis of diverse biologically active agents, including anti-inflammatory compounds, kinase inhibitors, and topoisomerase I inhibitors. The presence of the aldehyde allows for the strategic introduction of new side chains and ring systems onto the indoline core.

Key transformations involving the aldehyde group that facilitate the synthesis of complex molecules are summarized in the table below.

| Reaction Type | Reagents/Conditions | Resulting Structure | Significance |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH(OAc)₃) | C₅-CH₂-NR₂ | Forms a new C-N bond, introducing amine functionalities common in pharmaceuticals. |

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | C₅-CH=CHR | Creates a new C=C double bond, allowing for chain extension and further functionalization. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile), Base | C₅-CH=C(CN)₂ | Forms electron-deficient alkenes, useful in Michael additions and dye synthesis. |

| Aldol Condensation | Ketone/Aldehyde, Acid/Base Catalyst | C₅-CH(OH)-CH₂-COR | Constructs a new C-C bond and a β-hydroxy carbonyl moiety, a key structural unit. |

| Multicomponent Reactions | e.g., Amine, Isocyanide, Carboxylic Acid (Ugi) | Complex amide adducts | Rapidly builds molecular complexity in a single step, ideal for library synthesis. researchgate.net |

These reactions demonstrate the compound's potential as a foundational element for building a diverse library of substituted indolines for drug discovery and other applications.

Stereoselective Synthesis Methodologies Utilizing Indoline Carbaldehydes

While specific stereoselective applications of this compound are not extensively documented, the indoline scaffold and the aldehyde functional group are both central to many modern stereoselective synthesis strategies. The aldehyde group is prochiral, meaning it can be transformed into a new stereocenter with high enantioselectivity.

Methodologies applicable to this compound include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium compounds) or enolates to the aldehyde can be rendered stereoselective by using chiral ligands, catalysts, or auxiliaries. This would create a chiral secondary alcohol at the 5-position of the indoline ring.

Organocatalysis: Chiral amines can catalyze the enantioselective α-functionalization of other aldehydes or ketones that add to the indoline carbaldehyde. Similarly, chiral organocatalysts can promote stereoselective cycloadditions or cascade reactions initiated by the aldehyde.

Substrate Control: The existing structure of the 1,2-dimethylindoline (B8796923) core, although not containing a stereocenter itself, can exert steric influence on reactions. The methyl groups at the N1 and C2 positions could potentially direct the approach of reagents, leading to diastereoselectivity in reactions that form a second stereocenter elsewhere in the molecule.

Research on related indole (B1671886) systems has shown that dearomative cascade reactions can produce complex, stereochemically rich indoline-containing tetracycles with high diastereoselectivity. acs.org Furthermore, photocatalyzed methods have been developed for the synthesis of substituted indolines, highlighting the interest in accessing these scaffolds with high control. acs.org The principles from these related systems can be directly applied to develop stereoselective transformations starting from this compound.

| Stereoselective Approach | Potential Reaction | Stereochemical Outcome |

| Chiral Catalysis | Asymmetric transfer hydrogenation | Enantiomerically enriched alcohol |

| Organocatalysis | Proline-catalyzed aldol reaction | Diastereo- and enantioselective β-hydroxy ketone |

| Auxiliary Control | Addition of a nucleophile to an imine derived from a chiral amine | Diastereoselective amine synthesis |

| Asymmetric Alkylation | Addition of a chiral organozinc reagent | Enantiomerically enriched secondary alcohol |

Development of Novel Organic Reactions Involving the Compound

The dual reactivity of this compound makes it an attractive substrate for the development of novel organic reactions, particularly cascade or multicomponent reactions (MCRs). The aldehyde can act as an electrophilic trigger, initiating a sequence of reactions that also involves the indoline ring or other added reagents.

For example, a reaction could be designed where an initial condensation at the aldehyde creates an intermediate that then undergoes an intramolecular cyclization with the indoline ring. The electron-rich nature of the indoline's benzene (B151609) ring allows it to participate in electrophilic substitution reactions, which could be exploited in such cascade processes.

The development of novel reactions using similar heterocyclic aldehydes is an active area of research. One analogous strategy is the pseudo-five-component synthesis of complex tricarboxamides from formyl-indoles or formyl-quinolines, which proceeds through a domino sequence of Knoevenagel condensation, cycloaddition, and aminolysis. researchgate.net This highlights the potential of this compound to serve as a cornerstone in the discovery of new, efficient reactions for building molecular complexity. Another area of innovation involves dearomative additions to indoles to generate functionalized indolines, underscoring the value of the indoline core itself as a synthetic target. mdpi.com

Precursor for Advanced Materials (e.g., Photochromic Materials, Dyes)

The structural components of this compound are found in several classes of advanced materials, particularly dyes and photochromic compounds.

Photochromic Materials: The indoline moiety is the cornerstone of one of the most important classes of photochromic molecules: the spiropyrans. mdpi.com Spiropyrans consist of an indoline part and a benzopyran part linked through a central spiro carbon atom. Upon irradiation with UV light, the C-O bond of the pyran ring cleaves, allowing the molecule to isomerize into a planar, conjugated merocyanine form, which is intensely colored. This process is reversible. The aldehyde group at the 5-position of this compound is an ideal synthetic handle for constructing the benzopyran portion of a spiropyran molecule, typically through condensation with a substituted salicylaldehyde. The substitution pattern on the indoline ring is known to fine-tune the photochromic properties (e.g., color, fading kinetics) of the resulting spiropyran.

Dyes and Pigments: Aromatic aldehydes are fundamental building blocks for many types of dyes. The aldehyde group can be condensed with so-called "active methylene" compounds or electron-rich heterocycles to create conjugated systems that absorb visible light. For example:

Methine Dyes: Reaction with heterocyclic salts (like quinaldinium or lepidinium salts) can generate cyanine-type dyes.

Styryl Dyes: Condensation with compounds containing an active methyl group can produce styryl dyes, which are often fluorescent.

The indoline core acts as a strong electron-donating group (auxochrome), which can enhance the color intensity and shift the absorption wavelength of the resulting dye. The specific 1,2-dimethyl substitution pattern is found in other building blocks used for photochromic materials, suggesting its compatibility with these applications. researchgate.net

| Material Class | Role of this compound | Key Reaction | Resulting Property |

| Spiropyrans | Provides the indoline half of the molecule. | Condensation with a salicylaldehyde derivative. | Photochromism (reversible color change). |

| Methine Dyes | Serves as the aldehyde component. | Condensation with an active methylene compound. | Strong light absorption (color). |

| Fluorescent Probes | Forms the core of a push-pull chromophore. | Condensation to form a styryl or related structure. | Fluorescence. |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1,2-Dimethylindoline-5-carbaldehyde is poised for significant advancements, with a focus on efficiency and sustainability. Current synthetic approaches for indoline (B122111) and indole (B1671886) derivatives often rely on multi-step procedures that may involve harsh reagents and generate considerable waste. nih.gov Future research should pivot towards greener and more atom-economical synthetic strategies.

Catalytic methods, in particular, offer a promising avenue. The development of novel catalysts for the direct C-H functionalization and cyclization of appropriately substituted anilines could provide a more direct and efficient route to the indoline core. nih.govorganic-chemistry.orgnih.gov For instance, exploring transition-metal catalysts, such as those based on palladium or rhodium, could enable the intramolecular amination of a precursor derived from a substituted N,N-dimethylaniline, leading directly to the desired indoline skeleton. nih.govacs.org

Furthermore, the principles of green chemistry are expected to be central to future synthetic developments. tandfonline.comtandfonline.comijiset.com This includes the use of environmentally benign solvents, such as water or ionic liquids, and the exploration of alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. tandfonline.comtandfonline.com A comparative analysis of potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Amination | High atom economy, potential for high regioselectivity. nih.govorganic-chemistry.orgnih.gov | Catalyst development, substrate scope, and reaction optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.comtandfonline.com | Scale-up feasibility, and control over reaction selectivity. |

| Synthesis in Green Solvents | Reduced environmental impact, potential for catalyst recycling. nih.govijiset.com | Solubility of reactants, and optimization of reaction conditions. |

Exploration of Novel Reactivity Patterns

The aldehyde functional group at the C-5 position of this compound is a gateway to a diverse range of chemical transformations, opening up possibilities for the synthesis of novel derivatives with unique properties. Future research will undoubtedly focus on exploring the reactivity of this aldehyde and the indoline core.

The aldehyde moiety can readily participate in a variety of classical and modern organic reactions. These include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to an alcohol, and participation in various C-C and C-N bond-forming reactions. researchgate.net For instance, condensation reactions with active methylene (B1212753) compounds could lead to the formation of extended conjugated systems with interesting photophysical properties. nih.gov

Moreover, the indoline ring system itself presents opportunities for further functionalization. The nitrogen atom and the aromatic ring can be targeted for various transformations. N-alkylation or N-arylation could be explored to modify the electronic properties and steric bulk of the molecule. Electrophilic aromatic substitution on the benzene (B151609) ring, guided by the existing substituents, could also be investigated to introduce additional functional groups. nih.gov The exploration of these reactivity patterns is crucial for creating a library of derivatives for various applications.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding and accelerating research on this compound. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties before engaging in extensive experimental work. niscpr.res.innih.gov

Future computational studies should focus on several key areas. Firstly, DFT calculations can be employed to predict the most stable conformations of the molecule and to understand the influence of the methyl and carbaldehyde groups on the geometry and electronic properties of the indoline core. Secondly, modeling of reaction mechanisms can help in designing more efficient synthetic routes and in predicting the outcomes of novel reactions. nih.gov For example, calculating the activation energies for different synthetic pathways can help identify the most promising catalytic systems.

Furthermore, computational screening of potential derivatives of this compound for specific applications, such as their binding affinity to biological targets or their non-linear optical properties, can significantly streamline the discovery process. nih.govresearchgate.net A summary of the potential applications of computational modeling is provided in Table 2.

Table 2: Applications of Advanced Computational Modeling for this compound Research

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Structural and electronic property analysis. niscpr.res.in | Optimized geometry, HOMO-LUMO gap, charge distribution. |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. researchgate.net | UV-Vis absorption spectra, excited state properties. |

| Molecular Docking | Virtual screening for biological activity. nih.govresearchgate.net | Binding affinities and modes to target proteins. |

| Reaction Mechanism Modeling | Optimization of synthetic routes. nih.gov | Transition state energies, and reaction pathways. |

Integration in Supramolecular and Nanoscience Research

The unique structural features of this compound make it a promising building block for the construction of novel supramolecular assemblies and functional nanomaterials. rsc.org The presence of both a hydrogen bond acceptor (the aldehyde oxygen) and a potentially modifiable aromatic system provides handles for directing self-assembly processes.

Future research in this area could explore the use of this compound in the design of liquid crystals, gels, or other soft materials. The ability to form intermolecular interactions, such as hydrogen bonding and π-π stacking, could be harnessed to create ordered structures with interesting optical or electronic properties. The synthesis of derivatives with long alkyl chains or other recognition motifs could further enhance their self-assembly capabilities. rsc.org

In the realm of nanoscience, this compound could serve as a precursor for the synthesis of functionalized nanoparticles or as a component of larger nanostructures. nih.govnih.gov For instance, it could be attached to the surface of metallic or semiconductor nanoparticles to modify their properties and to introduce new functionalities. mdpi.com The development of indoline-based materials for applications in sensors, catalysis, or drug delivery represents a fertile ground for future investigation. acs.orgdigitellinc.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dimethylindoline-5-carbaldehyde, and what methodological considerations are critical for reproducibility?

- The compound can be synthesized via formylation reactions using Lewis acid catalysts like SnCl₄ in dichloromethane, analogous to indan-5-carbaldehyde synthesis . Key considerations include:

- Catalyst handling : SnCl₄ is hygroscopic; reactions must be conducted under anhydrous conditions.

- Reaction monitoring : Use TLC or HPLC to track aldehyde formation and avoid over-oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the aldehyde from byproducts.

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups. For example, discrepancies in carbonyl signals may arise from solvent interactions or tautomerism; use DMSO-d₆ for NMR to stabilize aldehyde protons .

- X-ray crystallography : If single crystals are obtainable, refine the structure using programs like SHELXL to resolve ambiguities in bond lengths or angles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Toxicity assessment : Review safety data sheets (SDS) for related aldehydes (e.g., furan-2-carbaldehyde derivatives) to infer risks, as direct data may be limited .

- Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection. Aldehydes are often irritants; avoid inhalation or skin contact.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic sites (e.g., aldehyde carbon).

- Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate reaction kinetics in dichloromethane or THF .

- Validation : Compare computed activation energies with experimental Arrhenius plots for cross-verification.

Q. How can crystallographic data be optimized for this compound derivatives with low crystal quality?

- Crystal growth strategies : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) or vapor diffusion.

- Data refinement : Apply SHELXL for high-resolution refinement. For twinned crystals, use the TWIN command to handle overlapping reflections .

- Validation tools : Check R-factors and residual electron density maps to ensure model accuracy.

Q. What experimental designs can address low yields in the formylation of 1,2-Dimethylindoline precursors?

- Mechanistic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., Vilsmeier-Haack intermediates).

- Catalyst screening : Test alternatives to SnCl₄, such as FeCl₃ or ionic liquids, to improve regioselectivity .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and solvent polarity.

Q. How can researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- Shift prediction tools : Use ACD/Labs or MestReNova with DFT-calculated shieldings.

- Solvent and temperature corrections : Ensure computational models match experimental conditions (e.g., DMSO-d₆ at 298 K).

- Dynamic effects : Account for conformational flexibility via MD simulations if static models deviate .

Methodological Best Practices

- Literature rigor : Cross-reference synthetic protocols from peer-reviewed journals (avoid commercial databases like benchchem.com ) .

- Data transparency : Report all reaction conditions (e.g., catalyst purity, solvent grade) to enable replication .

- Collaborative tools : Share crystallographic data via repositories like CCDC or PubChem for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.